Cas no 925-83-7 (Decanedihydrazide)

Decanedihydrazide is a dihydrazide derivative of decanedioic acid, characterized by its two terminal hydrazide functional groups. This compound is primarily utilized as a crosslinking agent in polymer chemistry, particularly in the synthesis of polyurethanes, epoxy resins, and other specialty polymers. Its bifunctional structure enables efficient covalent bonding with carbonyl-containing compounds, enhancing thermal and mechanical stability in the resulting materials. Decanedihydrazide also finds applications in corrosion inhibition and as an intermediate in organic synthesis. Its high purity and reactivity make it suitable for precise formulation requirements in industrial and research settings. The compound is typically supplied as a white crystalline powder with good solubility in polar solvents.
Decanedihydrazide structure
Decanedihydrazide structure
Product Name:Decanedihydrazide
CAS No:925-83-7
MF:C10H22N4O2
MW:230.307281970978
MDL:MFCD00039763
CID:807182
PubChem ID:87575761
Update Time:2025-05-20

Decanedihydrazide Chemical and Physical Properties

Names and Identifiers

    • Sebacic Dihydrazide
    • Decanedioic acid,1,10-dihydrazide
    • Sebacic acid dihydrazide
    • Sebacic acid hydrazide
    • Decanediohydrazide
    • Sebacohydrazide
    • Decanedihydrazide
    • Decanedioic acid, dihydrazide
    • Sebacic acid, dihydrazide
    • Hydrazine, octamethylenedicarbonyldi-
    • Decanedioic acid, 1,10-dihydrazide
    • C10H22N4O2
    • octane-1,8-dicarbohydrazide
    • sebacodihydrazide
    • sebacoyldihydrazide
    • Decanedihydrazide #
    • WLN: ZMV8VMZ
    • CBDivE_003200
    • Decanedioic acid 1,10-dihydrazide (ACI)
    • Decanedioic acid, dihydrazide (9CI)
    • Sebacic acid, dihydrazide (6CI, 7CI, 8CI)
    • NSC 23709
    • SDH
    • SDH-S
    • F20367
    • 125-83-7
    • SCHEMBL219713
    • CS-0149893
    • 4-02-00-02090 (Beilstein Handbook Reference)
    • S0224
    • MFCD00039763
    • STK825234
    • EINECS 213-126-8
    • Sebacicaciddihydrazide
    • DTXSID30883606
    • NSC-23709
    • ALBB-011769
    • W-100280
    • NSC23709
    • DB-029627
    • BRN 1791962
    • inverted exclamation markY96.0%(T)
    • AKOS000267185
    • SB86007
    • 925-83-7
    • NS00042561
    • MDL: MFCD00039763
    • Inchi: 1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16)
    • InChI Key: ZWLIYXJBOIDXLL-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCCCCC(NN)=O)NN
    • BRN: 1791962

Computed Properties

  • Exact Mass: 230.17400
  • Monoisotopic Mass: 230.174
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 9
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -0.7
  • Topological Polar Surface Area: 110

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.0881 (rough estimate)
  • Melting Point: 185.0 to 191.0 deg-C
  • Boiling Point: 372.3°C (rough estimate)
  • Flash Point: 265.4°C
  • Refractive Index: 1.5010 (estimate)
  • PSA: 110.24000
  • LogP: 2.26940
  • Solubility: Not determined

Decanedihydrazide Security Information

  • Prompt:warning
  • Hazard Statement: H303
  • Warning Statement: P312
  • RTECS:VS1225000
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT

Decanedihydrazide Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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Decanedihydrazide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazinecarboxylic acid ;  10 min, rt; 5 h, 100 °C
Reference
Method for the preparation of hydrazide
, Korea, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; overnight, reflux
Reference
Novel fatty acid based di-isocyanates towards the synthesis of thermoplastic polyurethanes
More, Arvind S.; Lebarbe, Thomas; Maisonneuve, Lise; Gadenne, Benoit; Alfos, Carine; et al, European Polymer Journal, 2013, 49(4), 823-833

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; 0 °C
Reference
Synthesis, characterization and biological activities of new bis-1,3,4-oxadiazoles
Malghe, Yuvraj S.; Thorat, Varsha V.; Chowdhary, Abhay S.; Bobade, Anil S., Journal of Chemical and Pharmaceutical Research, 2015, 7(6), 392-398

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  reflux
Reference
Synthesis of N,N'-bis(salicyloyl)sebacic acid dihydrazide
Cai, Jin; Chen, Lang-qiu; Guo, Qi; Gao, Qing-jiao, Hecheng Huaxue, 2009, 17(3), 354-356

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Methanol ;  4 h, reflux
Reference
Structure-property relationship of thermoplastic polyurethane cationomers carrying quaternary ammonium groups
Borah, Kashmiri; Palanisamy, Aruna; Narayan, Ramanuj; Satapathy, Sukanya; Dileepkumar, Veeragoni; et al, Reactive & Functional Polymers, 2022, 181,

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  20 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) ;  cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  basified
Reference
Synthesis, structural study and antimicrobial screening of bridgehead nitrogen containing 1,8-bis-thiadiazino-triazolyl-octanes
Kharate, Rajesh M.; Deohate, Pradip P.; Berad, B. N., Pharma Chemica, 2012, 4(6), 2434-2437

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol ;  72 h, 80 °C
Reference
Hydrazone bond enhance the mechanical properties, heating resistance, and water resistance of imine-based thermosets
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Production Method 8

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  2 h, 60 °C
Reference
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Production Method 9

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 s, 60 °C
Reference
Continuous preparation method of hydrazide using microchannel reactor or tubular reactor
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Zinc chloride Solvents: Methanol ;  65 °C; 75 °C
1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) ;  75 °C; 80 °C
Reference
Synthetic method of dibasic acid dihydrazide from dibasic ester compound and hydrazine hydrate by two-step reaction
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Production Method 11

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, reflux
Reference
Synthesis of 2,2'-(1,8-octanediyl)bis[5-methyl-1,3,4-oxadiazole]
Zou, Chun-yang; Zhang, Quan; He, Lu; Fan, Ping, Liaoning Daxue Xuebao, 2005, 32(2), 108-110

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  72 h, 80 °C
Reference
''In Water'' Fabricated and Recycled Covalent Adaptable Acylhydrazone Thermosets
Li, Guanglong; Huang, Jing; Zhang, Xuhui; Wang, Yang; Qiao, Jinliang; et al, Macromolecular Materials and Engineering, 2023, 308(3),

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Methanol ;  reflux
Reference
Synthesis of series of bis(1,4-diacylthiosemicarbazide)
Yang, Haijun; Yan, Jiang; Yi, Yunxia; Wu, Jiang, Huaxue Yanjiu Yu Yingyong, 2002, 14(3), 325-327

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  5 h, reflux
Reference
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Production Method 15

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Reference
Structural and antimicrobial studies of some newly synthesized dihydrazones
Kumar, Devendra; Singh, Rohini, Acta Ciencia Indica, 2010, 36(2), 173-176

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  6 h, reflux
Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  12 h, 10 °C; 72 h, 40 °C
Reference
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Production Method 18

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  reflux
Reference
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Yildirim, Ayhan, Acta Chimica Slovenica, 2015, 62(2), 473-478

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; overnight, reflux → rt
Reference
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Production Method 20

Reaction Conditions
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Decanedihydrazide Raw materials

Decanedihydrazide Preparation Products

Decanedihydrazide Suppliers

Amadis Chemical Company Limited
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(CAS:925-83-7)Decanedihydrazide
Order Number:A844267
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:02
Price ($):157.0
Email:sales@amadischem.com

Decanedihydrazide Related Literature

Additional information on Decanedihydrazide

Comprehensive Overview of Decanedihydrazide (CAS No. 925-83-7): Properties, Applications, and Industry Trends

Decanedihydrazide (CAS No. 925-83-7), also known as sebacic dihydrazide, is a specialized organic compound widely utilized in polymer modification, adhesives, and coatings. Its molecular structure, featuring two hydrazide functional groups attached to a decane backbone, enables unique crosslinking capabilities. This article explores its physicochemical properties, industrial applications, and emerging trends in sustainable material science, addressing common queries like "Decanedihydrazide solubility" and "Decanedihydrazide in epoxy resins."

The compound exhibits a white crystalline powder form with a melting point range of 180–185°C, making it thermally stable for high-performance applications. Researchers frequently search for "Decanedihydrazide synthesis methods"—typically involving the reaction of sebacic acid esters with hydrazine hydrate. Its hydrolysis resistance and compatibility with polyurethane systems have driven demand in automotive and aerospace coatings, aligning with industry shifts toward lightweight, durable materials.

In contemporary material science, Decanedihydrazide plays a pivotal role in green chemistry initiatives. As manufacturers seek alternatives to traditional crosslinkers with higher environmental impact, this compound gains attention for its biodegradability potential. Recent studies highlight its efficacy in "UV-curable coatings"—a trending topic in sustainable manufacturing forums. The European Chemicals Agency (ECHA) lists it under REACH registration, ensuring compliance with stringent safety protocols.

Analytical techniques like FTIR and HPLC are essential for quality control, addressing user concerns about "Decanedihydrazide purity analysis." Storage recommendations emphasize dry, cool environments to prevent degradation—a frequent query among industrial users. With a growing emphasis on circular economy principles, research into Decanedihydrazide recycling methods is accelerating, particularly in composite material recovery processes.

The global market for Decanedihydrazide is projected to expand at 5.2% CAGR (2023–2030), driven by demand in Asia-Pacific electronics encapsulation sectors. Innovations in "nanocomposite reinforcement" utilizing this compound are frequently cited in patent filings, reflecting its versatility. Regulatory databases such as PubChem provide detailed toxicological profiles, confirming its low ecotoxicity—a critical factor for ESG-focused enterprises.

Future applications may include biomedical scaffolds, where its biocompatibility is under investigation. Industry workshops increasingly address "Decanedihydrazide substitution effects" in polyamide formulations, responding to raw material volatility. As sustainability metrics gain prominence, this compound's balance of performance and environmental profile positions it as a key enabler for next-generation material solutions.

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Amadis Chemical Company Limited
(CAS:925-83-7)Decanedihydrazide
A844267
Purity:99%
Quantity:500g
Price ($):157.0
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